molecular formula C20H21FN2O2S B2470641 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 1351609-91-0

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide

Katalognummer B2470641
CAS-Nummer: 1351609-91-0
Molekulargewicht: 372.46
InChI-Schlüssel: OFENBEICFWWLNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H21FN2O2S and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Renal Vasodilation Activity

  • A study by Anan et al. (1996) explored derivatives of 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline, revealing potent DA1 agonistic activities and identifying compounds with significant renal vasodilation activity, similar to the compound of interest (Anan et al., 1996).

Synthesis and Reactivity in Molecular Rotor Applications

  • Suzuki et al. (2015) synthesized optically active N-C axially chiral tetrahydroquinoline, demonstrating dynamic molecular behavior influenced by the addition of methane sulfonic acid, which is relevant to the structure and reactivity of the compound (Suzuki et al., 2015).

Interaction with Phenylethanolamine N-methyltransferase (PNMT)

  • Grunewald et al. (2006) investigated the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines, providing insights into the interaction with PNMT, an enzyme relevant to the chemical structure of the compound under study (Grunewald et al., 2006).

Antibacterial Applications

  • Research by Goueffon et al. (1981) on 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, which shares structural similarities with the compound , highlighted its efficacy as a broad antibacterial agent (Goueffon et al., 1981).

Methionine Aminopeptidase (MetAP) Inhibition

  • A study by Huang et al. (2006) on quinolinyl sulfonamides, including compounds structurally similar to the compound , revealed their role as potent MetAP inhibitors, highlighting the variable inhibitory potency depending on metal concentration (Huang et al., 2006).

Chiral Catalysis

  • Bhosale et al. (2022) reported on the catalytic asymmetric addition to cyclic N-acyl-iminium, relevant to the synthesis of compounds similar to the compound , emphasizing the creation of biorelevant structures with high stereoselectivity (Bhosale et al., 2022).

Crystal Structure and Molecular Interaction Analysis

  • Ohba et al. (2012) analyzed the crystal structure and molecular interactions of 4-fluoroisoquinoline-5-sulfonyl derivatives, offering insights into the spatial arrangement and intermolecular forces that may be relevant to the compound of interest (Ohba et al., 2012).

Oxidation Reactions and Methanesulfonic Acid Interaction

  • Kammoun et al. (2011) explored the behavior of dihydroisoquinoline-derived oxaziridines with methanesulfonic acid, relevant to the understanding of reactions involving the compound (Kammoun et al., 2011).

Eigenschaften

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2S/c21-20-9-7-17(8-10-20)16-26(24,25)22-12-3-4-13-23-14-11-18-5-1-2-6-19(18)15-23/h1-2,5-10,22H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFENBEICFWWLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.